2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is a heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring, with a sulfanyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is unique due to the presence of both a thiophene and a pyrimidine ring, along with a sulfanyl group and an acetonitrile moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S2/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGYYVTFFCICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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